1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
Benzothiazole is a heterocyclic compound, which is a bicyclic system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities . A large number of therapeutic agents are synthesized with the help of the benzothiazole nucleus .
Synthesis Analysis
Benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes . The reaction can be promoted by iodine and proceeds without catalysts .
Molecular Structure Analysis
The benzothiazole moiety is slightly non-planar, with the imidazolidine portion twisted only a few degrees out of the mean plane of the former .
Chemical Reactions Analysis
Benzothiazole derivatives have been found to have diverse chemical reactivity . They have reactive sites, which allow for functionalization .
Physical and Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .
Scientific Research Applications
Synthesis and Applications in Medical Research
- Diuretic Activity : A derivative, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, displayed promising diuretic activity in vivo (Yar & Ansari, 2009).
- Antioxidant Activity : Certain derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents have been identified as potent antioxidants. For example, one derivative showed higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
- Antitumor Activity : A study on thiazole derivatives including 6-(H/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides revealed significant antitumor effects in certain compounds (Ostapiuk et al., 2017).
Synthesis and Chemical Reactivity
- Synthesis of Polycyclic Systems : The compound has been used in the synthesis of novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, which have been confirmed using various spectroscopic methods (Kharchenko et al., 2008).
- Reactivity with Other Heterocyclic Compounds : It has been used in the synthesis of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole through various chemical reactions including electrophilic substitution (Aleksandrov & El’chaninov, 2017).
Antibacterial and Antimicrobial Properties
- Antibacterial Agents : 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, derivatives of the compound, showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
- Antimicrobial Activity : Various benzothiazol-2-yl benzamides derived from the compound were evaluated for their antimicrobial activity, showing effectiveness against several bacterial and fungal species (Incerti et al., 2017).
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives can interact with various molecular targets such as prothrombin and aryl hydrocarbon receptor .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may impact multiple pathways .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties of similar compounds .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities .
Action Environment
The synthesis of similar compounds has been achieved under various conditions, suggesting that the environment could potentially influence their action .
Safety and Hazards
The safety data sheet for a benzothiazole derivative, 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall synthesis in Mycobacterium tuberculosis. Additionally, the compound has been shown to bind to proteins involved in cell signaling pathways, thereby modulating their activity . These interactions highlight the compound’s potential as a therapeutic agent against bacterial infections and other diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, the compound influences cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as DprE1, inhibiting their catalytic activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues . Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underscore the compound’s potential as a versatile therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions but can degrade over time when exposed to light and high temperatures . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth and tumor progression . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity . These findings highlight the importance of subcellular localization in determining the compound’s therapeutic efficacy.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-11(17)7-5-10(16)15(6-7)12-14-8-3-1-2-4-9(8)18-12/h1-4,7H,5-6H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGMGFRDGBZZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NC3=CC=CC=C3S2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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